2-[2-(Chloromethyl)phenyl]ethanol
Overview
Description
2-[2-(Chloromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H11ClO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Chloromethyl)phenyl]ethanol can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)benzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 2-[2-(Chloromethyl)phenyl]acetaldehyde
Reduction: 2-[2-(Chloromethyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-[2-(Chloromethyl)phenyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activities and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)phenylacetic acid
- 2-(Chloromethyl)benzyl alcohol
- 2-(Chloromethyl)phenylacetaldehyde
Uniqueness
2-[2-(Chloromethyl)phenyl]ethanol is unique due to its specific structural features, which allow it to undergo a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also distinguishes it from other similar compounds .
Biological Activity
2-[2-(Chloromethyl)phenyl]ethanol, also known by its CAS number 185898-93-5, is an organic compound that has garnered attention in various fields of biological research. This compound's structure features a chloromethyl group attached to a phenyl ring, which can influence its biological activity and interactions with biological systems.
- Molecular Formula : C9H11ClO
- Molecular Weight : 172.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, potentially allowing the compound to modify proteins or other biomolecules. This reactivity may lead to inhibition or modulation of enzyme activities, influencing cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, chlorinated phenolic compounds have been noted for their effectiveness against a range of bacteria and fungi.
- Anticancer Potential : Some derivatives of chloromethyl phenols have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate the exact targets.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | , |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study Example
In a study examining the effects of chloromethyl phenols on cancer cells, researchers found that this compound induced significant cytotoxicity in breast cancer cell lines (MCF-7). The compound was shown to activate caspase pathways, leading to programmed cell death. This suggests potential for development as an anticancer agent, warranting further investigation into its structure-activity relationship.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general principles can be applied based on similar compounds:
- Absorption : Likely through passive diffusion due to its lipophilic nature.
- Distribution : Expected to distribute widely in tissues due to its small molecular size.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes, common for many xenobiotics.
- Excretion : Primarily via urine after conjugation with glucuronic acid or sulfate.
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZEPRAZGZTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648010 | |
Record name | 2-[2-(Chloromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185898-93-5 | |
Record name | 2-[2-(Chloromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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